N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine typically involves the reaction of thienyl derivatives with alanine under specific conditions. One common method includes the use of thienyl-containing intermediates, which are reacted with alanine derivatives in the presence of catalysts and solvents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would involve optimization of the reaction conditions used in laboratory settings, such as temperature control, solvent selection, and catalyst efficiency, to ensure high yield and purity .

化学反応の分析

Types of Reactions

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The thienyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring .

科学的研究の応用

Pharmaceutical Development

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine has been investigated for its role as an inhibitor of certain kinases involved in inflammatory processes and cancer progression. For instance, compounds that inhibit ITK kinase have shown promise in treating autoimmune diseases and cancers due to their ability to modulate T cell responses .

Sports Nutrition

Research indicates that beta-alanine supplementation can enhance muscle carnosine levels, thereby improving exercise performance. Studies have shown that supplementation with beta-alanine leads to significant increases in muscle carnosine content, which correlates with improved high-intensity exercise tolerance . This suggests that this compound may be beneficial for athletes seeking performance enhancement.

Neurological Research

There is emerging evidence that compounds similar to this compound may have neuroprotective effects. These compounds could potentially be used in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Case Study 1: Inhibition of ITK Kinase

A study focused on the inhibition of ITK kinase demonstrated that compounds related to this compound significantly reduced T cell activation in vitro. This finding suggests potential therapeutic applications in treating conditions characterized by excessive T cell activity, such as asthma and other inflammatory diseases.

Case Study 2: Beta-Alanine Supplementation

In a controlled trial involving athletes, subjects who received beta-alanine supplementation exhibited a 91% increase in muscle carnosine levels compared to the placebo group. This increase was associated with improved performance metrics, including enhanced endurance during high-intensity workouts .

Table 1: Summary of Applications

Table 2: Performance Metrics from Beta-Alanine Supplementation Study

| Time Point | Muscle Carnosine Increase (%) | Exercise Tolerance Improvement (%) |

|---|---|---|

| Pre | - | - |

| Post | +91.1 | +35 |

| Week 4 | +59 | +25 |

| Week 8 | +35 | +15 |

作用機序

The mechanism of action of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-(4-methoxyphenyl)benzamide: Another thienyl-containing compound with different functional groups.

N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine: A similar compound without the N-methyl group.

Uniqueness

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine is unique due to its specific structure, which includes a thienyl ring with a sulfone group and an N-methylated alanine moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications .

生物活性

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine is a compound that has garnered interest due to its potential biological activities, particularly in relation to neurotoxicity and metabolic interactions. This article reviews the current understanding of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by its unique thienyl structure, which is believed to contribute to its biological properties. The presence of the dioxo group enhances its reactivity and potential interactions within biological systems.

Neurotoxicity

Research indicates that compounds similar to this compound may exhibit neurotoxic effects through mechanisms such as overstimulation of neurotransmitter receptors. For instance, beta-N-oxalylamino-L-alanine (L-BOAA), a related compound, has been shown to selectively inhibit mitochondrial enzyme NADH-dehydrogenase at specific concentrations, leading to excitotoxicity in neuronal tissues . This suggests that this compound could potentially influence similar pathways.

Case Studies and Experimental Findings

While direct studies on this compound are scarce, related research provides insights into its biological activity:

- Neurotoxic Effects : A study highlighted that L-BOAA induced significant neurotoxic effects by overstimulating AMPA receptors at micromolar concentrations. This raises concerns about the neurotoxicity of structurally similar compounds like this compound .

- Metabolic Regulation : Research on BMAA revealed that it influences primary metabolic processes in cyanobacteria under nitrogen-limited conditions. This suggests that this compound may similarly affect metabolic pathways in various organisms .

Data Table: Comparative Analysis of Related Compounds

特性

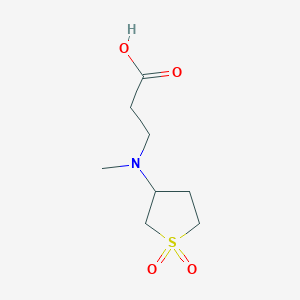

IUPAC Name |

3-[(1,1-dioxothiolan-3-yl)-methylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-9(4-2-8(10)11)7-3-5-14(12,13)6-7/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZCMHSRGXIZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)C1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596386 | |

| Record name | N-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)-N-methyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893729-47-0 | |

| Record name | N-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)-N-methyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。